

A Comparative Analysis of Dopamine Transporter Affinity: 3-Phenylmorpholine and Cocaine

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Compound of Interest

Compound Name: 3-Phenylmorpholine

Cat. No.: B1352888

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dopamine transporter (DAT) affinity of **3-Phenylmorpholine** and the well-characterized DAT inhibitor, cocaine. Due to the limited availability of direct binding data for **3-Phenylmorpholine**, this comparison utilizes data for its parent compound, phenmetrazine, as a close structural and functional analog. The information presented herein is intended to support research and drug development efforts in the fields of neuroscience and pharmacology.

Data Presentation: Dopamine Transporter Affinity

The following table summarizes the in vitro binding affinities (IC₅₀ values) of phenmetrazine, its derivatives, and cocaine for the dopamine transporter. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to the DAT. Lower IC₅₀ values are indicative of higher binding affinity.

Compound	IC50 (μM) for DAT Inhibition	Reference(s)
Phenmetrazine	1.2 - 5.2	[1]
2-Methylphenmetrazine	6.74	[1]
3-Methylphenmetrazine	Substantially weaker than 2- and 4-MPM	[1]
4-Methylphenmetrazine	1.93	[1]
Cocaine	0.51 - 0.98	[2]

Experimental Protocols: Radioligand Competition Binding Assay

The determination of DAT binding affinity for the compounds listed above is typically achieved through a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the DAT with high affinity. A commonly used radioligand for this purpose is [³H]WIN 35,428.

Materials:

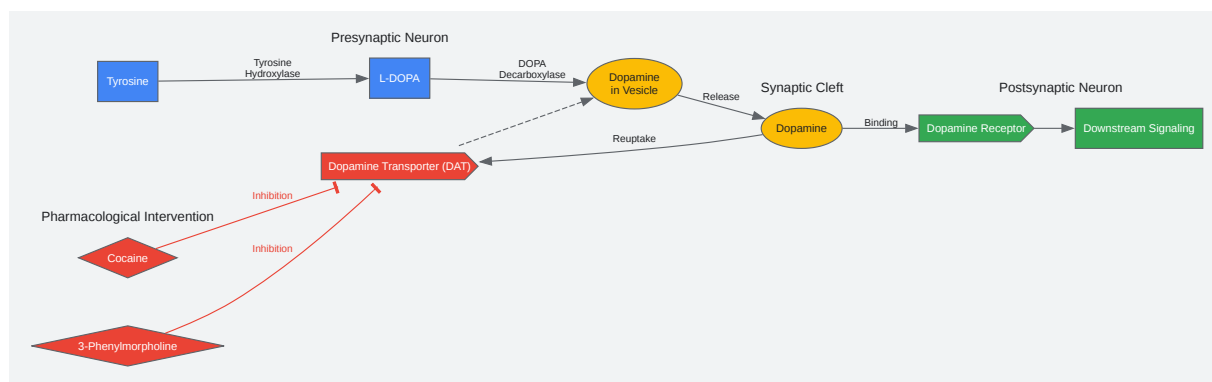
- Biological Sample: Rat striatal tissue homogenates or cells expressing the human dopamine transporter (hDAT).
- Radioligand: [³H]WIN 35,428.
- Test Compounds: **3-Phenylmorpholine** (or its analogs) and cocaine at various concentrations.
- Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 μM cocaine or 1 μM unlabeled WIN 35,428).
- Assay Buffer: Typically a Tris-HCl based buffer.
- Filtration Apparatus: Glass fiber filters and a cell harvester.

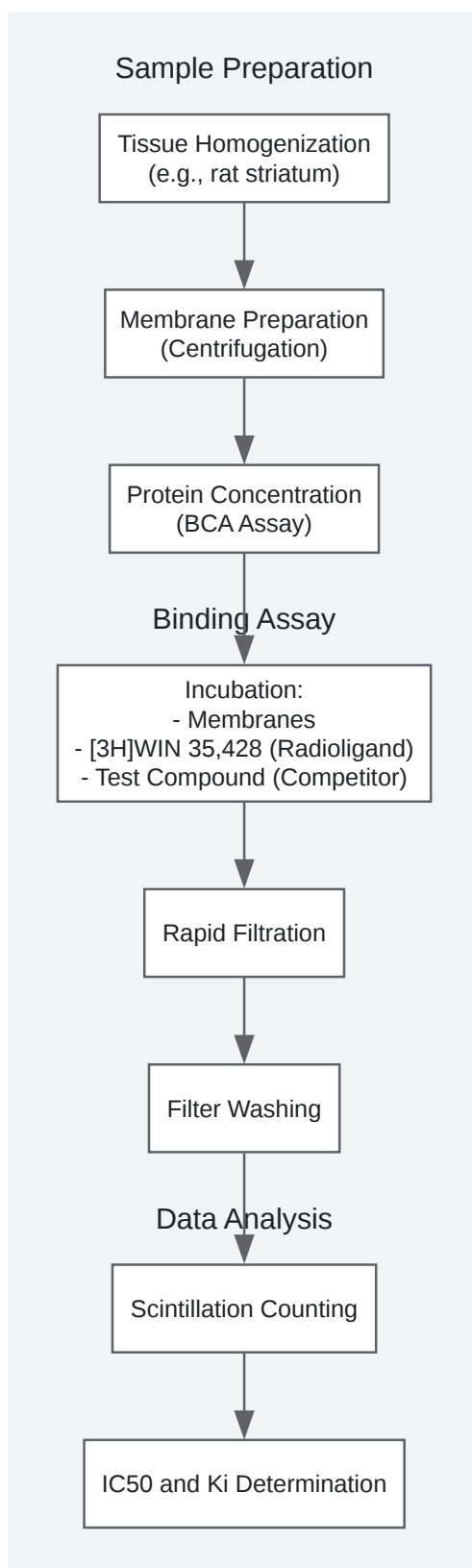
- Detection: Liquid scintillation counter.

Procedure:

- Membrane Preparation: Rat striatal tissue is homogenized in an ice-cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which contain the dopamine transporters. The final membrane pellet is resuspended in the assay buffer.
- Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the prepared membranes, a fixed concentration of the radioligand ($[^3\text{H}]\text{WIN 35,428}$), and varying concentrations of the test compound (or buffer for total binding, and a high concentration of a known inhibitor for non-specific binding).
- Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
- Filtration: The contents of each well are rapidly filtered through glass fiber filters. This step separates the membrane-bound radioligand from the unbound radioligand.
- Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: The radioactivity trapped on each filter is measured using a liquid scintillation counter.
- Data Analysis:
 - Specific binding is calculated by subtracting the non-specific binding from the total binding.
 - The percentage of specific binding is plotted against the logarithm of the test compound concentration.
 - The IC_{50} value is determined from the resulting dose-response curve using non-linear regression analysis.
 - The inhibitory constant (K_i) can be calculated from the IC_{50} value using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + ([L]/K_d))$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Mandatory Visualization





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